molecular formula C17H20N2O4 B12173784 3-Hydroxy-6-(hydroxymethyl)-2-[(4-phenylpiperazinyl)methyl]pyran-4-one

3-Hydroxy-6-(hydroxymethyl)-2-[(4-phenylpiperazinyl)methyl]pyran-4-one

Cat. No.: B12173784
M. Wt: 316.35 g/mol
InChI Key: HVNQMALYISKPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-6-(hydroxymethyl)-2-[(4-phenylpiperazinyl)methyl]pyran-4-one is a complex organic compound that belongs to the class of pyranones. This compound is characterized by its unique structure, which includes a pyranone ring substituted with hydroxyl and hydroxymethyl groups, as well as a phenylpiperazinylmethyl moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-6-(hydroxymethyl)-2-[(4-phenylpiperazinyl)methyl]pyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-hydroxyacetophenone and formaldehyde under acidic conditions.

    Introduction of Hydroxyl and Hydroxymethyl Groups: The hydroxyl and hydroxymethyl groups can be introduced through selective hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Phenylpiperazinylmethyl Moiety: The phenylpiperazinylmethyl group can be attached via a nucleophilic substitution reaction using 4-phenylpiperazine and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6-(hydroxymethyl)-2-[(4-phenylpiperazinyl)methyl]pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylpiperazinylmethyl moiety can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-6-(hydroxymethyl)-2-[(4-phenylpiperazinyl)methyl]pyran-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-(hydroxymethyl)-2-[(4-phenylpiperazinyl)methyl]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran-3(4H)-one, dihydro-6-(hydroxymethyl): Shares the pyranone ring and hydroxymethyl group but lacks the phenylpiperazinylmethyl moiety.

    4-Phenylpiperazine: Contains the phenylpiperazine structure but lacks the pyranone ring and hydroxymethyl group.

Uniqueness

3-Hydroxy-6-(hydroxymethyl)-2-[(4-phenylpiperazinyl)methyl]pyran-4-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both the pyranone ring and the phenylpiperazinylmethyl moiety distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

3-hydroxy-6-(hydroxymethyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one

InChI

InChI=1S/C17H20N2O4/c20-12-14-10-15(21)17(22)16(23-14)11-18-6-8-19(9-7-18)13-4-2-1-3-5-13/h1-5,10,20,22H,6-9,11-12H2

InChI Key

HVNQMALYISKPMZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C(=O)C=C(O2)CO)O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.